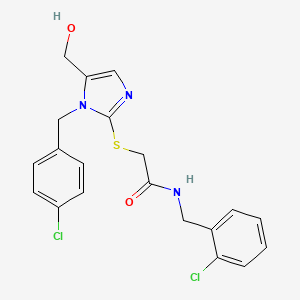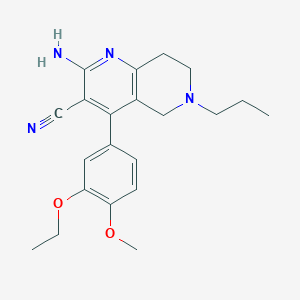![molecular formula C22H18FN5O3 B2535874 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 941902-60-9](/img/structure/B2535874.png)
2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H18FN5O3 and its molecular weight is 419.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiopharmaceutical Synthesis
One application is in the development of radioligands for imaging translocator protein (18 kDa) with positron emission tomography (PET), where related compounds have been synthesized and evaluated for their selective binding and imaging capabilities in neuroinflammation and neurodegenerative disorders. For instance, Dollé et al. (2008) synthesized [18F]DPA-714, a compound with a fluorine atom allowing labeling with fluorine-18 for PET imaging, demonstrating the potential of similar compounds in diagnostic imaging (Dollé, F., Hinnen, F., Damont, A., Kuhnast, B., Fookes, C., Pham, T., Tavitian, B., & Katsifis, A., 2008).
Antimicrobial and Antitumor Activity
Compounds with similar structural features have shown antimicrobial and antitumor activities, indicating potential therapeutic applications. For example, novel pyrazolo[1,5-a]pyrimidines related to the compound of interest have been evaluated for their binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes, showing subnanomolar affinity and potential as in vivo PET radiotracers in neuroinflammation studies (Damont, A., Médran-Navarrete, V., Cacheux, F., Kuhnast, B., Pottier, G., Bernards, N., Marguet, F., Puech, F., Boisgard, R., & Dollé, F., 2015).
Synthesis of Complex Molecules
This compound also plays a role in the synthesis of complex molecules, serving as an intermediate in the creation of derivatives with varied biological activities. The synthesis of uridine derivatives using similar compounds as starting materials has been explored, demonstrating the compound's utility in creating molecules with potential biological significance (Thomas, R. L., Abbas, S., & Matta, K., 1988).
Mecanismo De Acción
Target of Action
Similar compounds have been found to have broad-spectrum antibacterial activity . This suggests that the compound may interact with bacterial proteins or enzymes that are essential for bacterial growth and survival.
Mode of Action
Based on its structural similarity to other antimicrobial compounds, it may interfere with the function of key bacterial proteins or enzymes, thereby inhibiting bacterial growth .
Biochemical Pathways
Given its potential antimicrobial activity, it may disrupt bacterial protein synthesis or other essential biochemical pathways in bacteria .
Pharmacokinetics
Similar compounds have been suggested to have good traditional drug-like properties . This implies that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
If it does indeed have antimicrobial activity, it would result in the inhibition of bacterial growth .
Propiedades
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O3/c23-17-5-3-15(4-6-17)12-26-19(29)14-27-18-2-1-9-25-20(18)21(30)28(22(27)31)13-16-7-10-24-11-8-16/h1-11H,12-14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJZBLDAWNSDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NCC3=CC=C(C=C3)F)CC4=CC=NC=C4)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B2535791.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2535792.png)
![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide](/img/structure/B2535796.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2535803.png)

![(E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2535805.png)
![(5E)-5-[(5-ethyl-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2535806.png)
![(Z)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-imidazol-5(4H)-one](/img/structure/B2535808.png)
![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2535809.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2535811.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2535812.png)
![(3-fluoro-4-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2535814.png)